2-Dimethoxyphosphorylethanamine
Description
2-Dimethoxyphosphorylethanamine is an organophosphorus compound featuring a phosphoryl group (PO) substituted with two methoxy groups (OCH₃) attached to an ethanamine backbone (CH₂CH₂NH₂).
Properties
Molecular Formula |
C4H12NO3P |
|---|---|
Molecular Weight |
153.12 g/mol |
IUPAC Name |
2-dimethoxyphosphorylethanamine |
InChI |
InChI=1S/C4H12NO3P/c1-7-9(6,8-2)4-3-5/h3-5H2,1-2H3 |
InChI Key |
KQZMKDVIEIYNIW-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CCN)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(3,4-Dimethoxyphenyl)ethylamine
Structure : A phenethylamine derivative with methoxy groups at the 3- and 4-positions of the phenyl ring (C₆H₃(OCH₃)₂-CH₂CH₂NH₂).
Key Differences :
- Functional Groups : Lacks the phosphoryl group but includes a substituted aromatic ring.
- Applications : Widely studied in medicinal chemistry as a precursor for neurotransmitters and psychoactive agents (e.g., mescaline analogs) .
- Physicochemical Properties : Higher lipophilicity due to the aromatic ring compared to the phosphorylated analog, which may enhance blood-brain barrier penetration .
2-(Dimethylamino)ethyl Chloride Hydrochloride
Structure : (CH₃)₂N-CH₂CH₂Cl·HCl, a chlorinated ethylamine derivative.
Key Differences :
- Reactivity : The chloro group enables nucleophilic substitution, whereas the phosphoryl group in 2-dimethoxyphosphorylethanamine may participate in phosphorylation reactions.
- Applications : Used as an intermediate in drug synthesis (e.g., anticholinergics) .
2-(2-Methoxyphenoxy)ethylamine
Structure: CH₂CH₂NH₂ attached to a 2-methoxyphenoxy group. Key Differences:
- Electronic Effects : The ether linkage (O) and methoxy group influence electron distribution differently than the phosphoryl group.
- Applications : Investigated as a building block for bioactive molecules .
| Property | 2-Dimethoxyphosphorylethanamine | 2-(2-Methoxyphenoxy)ethylamine |
|---|---|---|
| Hydrogen Bonding | Strong (P=O and NH₂) | Moderate (O and NH₂) |
| Pharmacological Potential | Unreported | Anticancer and antiviral leads |
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